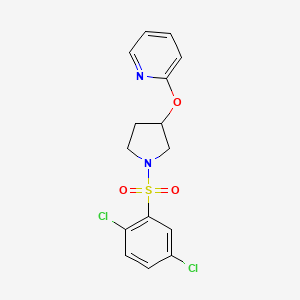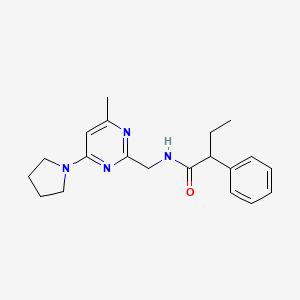
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylbutanamide” is a compound that contains a pyrimidine moiety . Pyrimidine is a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), and constitutes a central building block for a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of this compound involves the use of a pyrimidine moiety, which exhibits a wide range of pharmacological activities. This moiety has been employed in the design of privileged structures in medicinal chemistry .Aplicaciones Científicas De Investigación
Cancer Therapeutics
Research by Zhou et al. (2008) described the design, synthesis, and biological evaluation of a compound with a similar structure, focusing on its application as a histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis, making it a promising candidate for cancer therapy. It is orally bioavailable and has shown significant antitumor activity in vivo, entering clinical trials as a potential anticancer drug (Zhou et al., 2008).
Cognitive Disorders
Verhoest et al. (2012) identified a novel PDE9A inhibitor, closely related structurally, which has advanced into clinical trials for the treatment of cognitive disorders. This compound exhibits procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. Clinical trials have confirmed its tolerability in humans and its ability to elevate cGMP in cerebral spinal fluid, confirming its potential as a pharmacological tool for diseases associated with impairment of cGMP signaling or cognition (Verhoest et al., 2012).
Anticancer and Anti-angiogenic Properties
Kambappa et al. (2017) synthesized and characterized a series of novel derivatives, evaluating their efficacy to inhibit in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. These compounds exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Nonlinear Optical (NLO) Materials
Hussain et al. (2020) explored the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. Their study indicates the considerable NLO character of these molecules, especially recommending their use for optoelectronic associated hi-tech applications (Hussain et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of action
Compounds with a pyrimidine structure have been found to exhibit a wide range of pharmacological activities . They are often employed in the design of privileged structures in medicinal chemistry . The specific target would depend on the exact structure and functional groups of the compound.
Mode of action
The mode of action would depend on the specific target of the compound. For example, some pyrimidine derivatives are known to inhibit certain enzymes or bind to specific receptors, altering their function .
Biochemical pathways
The affected pathways would depend on the specific target and mode of action of the compound. For example, if the compound targets an enzyme involved in a specific biochemical pathway, it could potentially inhibit or enhance that pathway .
Propiedades
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-3-17(16-9-5-4-6-10-16)20(25)21-14-18-22-15(2)13-19(23-18)24-11-7-8-12-24/h4-6,9-10,13,17H,3,7-8,11-12,14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGIKBOIJFQXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=CC(=N2)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

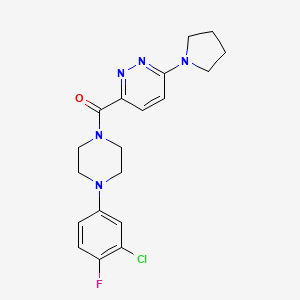

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2947552.png)
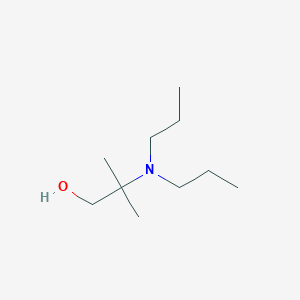

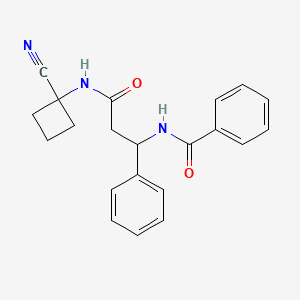

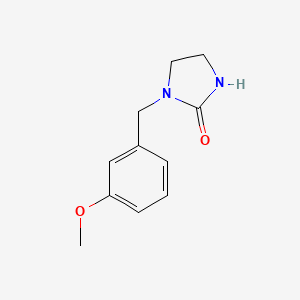
![3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one](/img/structure/B2947561.png)
![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2947562.png)

![2-[(4-Phenylpiperazin-1-yl)methyl]-4-(2,2,3,3-tetramethylbutyl)phenol](/img/structure/B2947565.png)
